An In-depth Technical Guide to the Chemical Properties of 4-Methoxy-3-nitrobenzamide
An In-depth Technical Guide to the Chemical Properties of 4-Methoxy-3-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-3-nitrobenzamide is a nitroaromatic compound that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a methoxy group and a nitro group on the benzamide scaffold, provides a unique electronic and steric profile that can be exploited for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the known chemical properties of 4-Methoxy-3-nitrobenzamide, including its physicochemical characteristics, spectral data, and potential biological activities based on the broader class of nitroaromatic compounds. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of this and related compounds.
Physicochemical Properties
The fundamental physicochemical properties of 4-Methoxy-3-nitrobenzamide are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value |
| Molecular Formula | C₈H₈N₂O₃ |
| Molecular Weight | 180.17 g/mol |
| Melting Point | 175 °C |
| Appearance | Tan solid |
| Solubility | Limited information available. Generally, nitrobenzamides have low solubility in water. |
Spectral Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of 4-Methoxy-3-nitrobenzamide. While detailed spectral assignments from public-domain sources are limited, the expected spectral characteristics are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | ¹³C NMR |
| Expected signals for aromatic protons, amide protons, and methoxy group protons. | Expected signals for aromatic carbons, the carbonyl carbon, and the methoxy carbon. |
| Detailed peak assignments and coupling constants are not readily available in the public domain and would require experimental determination. | Detailed peak assignments are not readily available in the public domain and would require experimental determination. |
Infrared (IR) Spectroscopy
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (Amide) | 3400-3200 |
| C-H Stretch (Aromatic) | 3100-3000 |
| C-H Stretch (Aliphatic - OCH₃) | 2950-2850 |
| C=O Stretch (Amide I) | ~1680 |
| N-H Bend (Amide II) | ~1620 |
| C=C Stretch (Aromatic) | 1600-1450 |
| Asymmetric NO₂ Stretch | 1550-1500 |
| Symmetric NO₂ Stretch | 1350-1300 |
| C-O Stretch (Aryl Ether) | 1275-1200 |
Mass Spectrometry (MS)
The mass spectrum of 4-Methoxy-3-nitrobenzamide would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the amide group, the nitro group, and the methoxy group, providing valuable structural information.
Experimental Protocols
Representative Synthesis of 4-Methoxy-3-nitrobenzamide
While a specific, detailed protocol for the synthesis of 4-Methoxy-3-nitrobenzamide is not widely published, a general two-step procedure can be adapted from the synthesis of similar nitrobenzamide derivatives. This involves the nitration of a substituted benzoic acid followed by amidation.
Step 1: Nitration of 4-Methoxybenzoic Acid
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To a stirred solution of 4-methoxybenzoic acid in concentrated sulfuric acid, cooled in an ice bath, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise.
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The reaction mixture is stirred at a low temperature for a specified period to allow for the selective nitration at the 3-position.
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The reaction is quenched by pouring the mixture over crushed ice, leading to the precipitation of 4-methoxy-3-nitrobenzoic acid.
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The solid is collected by filtration, washed with cold water, and dried.
Step 2: Amidation of 4-Methoxy-3-nitrobenzoic Acid
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The 4-methoxy-3-nitrobenzoic acid is converted to its more reactive acid chloride by refluxing with thionyl chloride.
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The excess thionyl chloride is removed under reduced pressure.
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The resulting acid chloride is dissolved in an appropriate aprotic solvent and slowly added to a cooled, concentrated solution of ammonium hydroxide.
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The reaction mixture is stirred, leading to the formation of 4-Methoxy-3-nitrobenzamide as a precipitate.
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The product is collected by filtration, washed with water, and dried.
Purification by Recrystallization
Purification of the crude 4-Methoxy-3-nitrobenzamide can be achieved by recrystallization from a suitable solvent. The choice of solvent is critical and should be determined experimentally. A common approach involves dissolving the crude product in a minimal amount of a hot solvent in which it has high solubility, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration.
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of 4-Methoxy-3-nitrobenzamide is limited. However, based on the known activities of the broader class of nitroaromatic compounds and nitrobenzamides, several potential mechanisms of action can be postulated.
Antimicrobial Activity
Nitroaromatic compounds are known to exhibit antimicrobial properties.[1][2] The proposed mechanism of action involves the enzymatic reduction of the nitro group within the microbial cell.[1][3] This reduction generates reactive nitroso and hydroxylamine intermediates that can induce cellular damage, including DNA damage, leading to cell death.[1][4]
Anti-inflammatory Activity
Certain nitro-substituted benzamides have been investigated for their anti-inflammatory properties.[4] A potential mechanism involves the inhibition of inducible nitric oxide synthase (iNOS), an enzyme involved in the production of nitric oxide (NO) during inflammation.[4] By reducing excessive NO production, these compounds may mitigate the inflammatory response.
PARP Inhibition
Some benzamide derivatives are known to act as inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair.[5][6][7] In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), PARP inhibition can lead to synthetic lethality, a promising strategy in cancer therapy.[7][8] While direct evidence for 4-Methoxy-3-nitrobenzamide as a PARP inhibitor is lacking, this remains a plausible area for future investigation.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic enhancement of PARP inhibition via small molecule UNI66-mediated suppression of BRD4-dependent transcription of RAD51 and CtIP - PMC [pmc.ncbi.nlm.nih.gov]
